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Introduction to Aldehydo-D-Xylose: The Ubiquitous
Pentose
Aldehydo-D-Xylose, commonly known as D-xylose, is a five-carbon monosaccharide—an

aldopentose—that holds a significant, albeit often underappreciated, position in the landscape

of biochemistry and natural product chemistry.[1] While glucose reigns as the primary cellular

fuel, D-xylose is the second most abundant carbohydrate in nature, forming the structural

backbone of a vast array of plant-based biomass.[2] Its open-chain form, characterized by a

terminal aldehyde group, is responsible for its classification as a reducing sugar.[3] This guide

provides a comprehensive exploration of the historical discovery of this "wood sugar," its

chemical identity, its widespread natural occurrence, and the fundamental biological pathways

it inhabits. For researchers and drug development professionals, a deep understanding of D-

xylose is foundational for fields ranging from biofuel production and nutritional science to

glycoscience and the development of novel therapeutics.

Part 1: The Historical Unraveling of a Core
Monosaccharide
The discovery and structural elucidation of D-xylose are intrinsically linked to the golden age of

carbohydrate chemistry in the late 19th century. This era was marked by a systematic effort to

understand the structure and stereochemistry of simple sugars, a challenge met with

rudimentary analytical tools but profound intellectual rigor.
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First Isolation: The Birth of "Wood Sugar"
The journey of D-xylose began in 1881 when the Finnish scientist, Koch, successfully isolated

a novel sugar from wood.[1] In recognition of its origin, it was named "xylose," derived from the

Ancient Greek word xylon (ξύλον), meaning "wood".[1] This initial discovery established its

identity as a key constituent of woody plant material. However, its precise chemical structure

and relationship to other known sugars remained a puzzle.

Emil Fischer: Architect of Sugar Stereochemistry
While Koch first isolated xylose, it was the monumental work of German chemist Emil Fischer

that provided the framework to understand its exact structure and stereochemistry. Fischer's

contributions to carbohydrate chemistry, for which he was awarded the Nobel Prize in

Chemistry in 1902, were transformative.[4][5]

His key innovations directly enabled the characterization of D-xylose:

Phenylhydrazine Reaction: Fischer's discovery of phenylhydrazine in 1875 was a pivotal

breakthrough.[6] He demonstrated that this reagent reacts with the aldehyde or ketone group

of sugars to form crystalline derivatives called phenylhydrazones and, with excess reagent,

osazones.[4] These well-defined crystals with sharp melting points were instrumental in

identifying and differentiating sugars that were otherwise difficult to characterize.[5]

Structural Proof and Stereoisomerism: Through a series of elegant transformations, including

oxidation to aldonic acids and the formation of common osazones, Fischer established the

aldehyde-containing, straight-chain nature of glucose and other monosaccharides.[4][6] This

work established the principles of stereoisomerism in sugars, confirming the Le Bel–Van 't

Hoff rule of the asymmetric carbon atom.[5] His development of the Fischer projection

provided a standardized two-dimensional representation of the three-dimensional structure

of carbohydrates, which remains a cornerstone of organic chemistry today.[5][6]

Fischer's systematic approach and foundational discoveries allowed for the definitive structural

elucidation of D-xylose as one of the possible aldopentoses, establishing its specific

stereochemical configuration.
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Part 2: Chemical and Structural Identity of Aldehydo-D-
Xylose
D-xylose is an aldopentose, meaning it contains five carbon atoms and a terminal aldehyde

functional group in its acyclic form.[1] This aldehyde group confers reducing properties to the

molecule.[3][7] In aqueous solutions, D-xylose exists in equilibrium between its linear aldehydo

form and its more stable cyclic hemiacetal forms. The cyclic structures are predominantly six-

membered rings (pyranoses) but can also be five-membered rings (furanoses), each with

distinct anomers (α and β).[3]

Core Chemical and Physical Data
The fundamental properties of D-xylose are summarized below, providing essential data for

experimental design and analysis.

Property Value Source(s)

IUPAC Name
(2R,3S,4R)-2,3,4,5-

tetrahydroxypentanal
[8]

Molecular Formula C₅H₁₀O₅ [3][8]

Molecular Weight 150.13 g/mol [8][9]

CAS Number 58-86-6 [10]

Appearance
White crystalline powder or

needles
[3][11]

Melting Point 153-158 °C [9][10]

Water Solubility High (1g dissolves in ~0.8 mL) [9]

Optical Rotation [α]D
Starts at +92° and equilibrates

to +18.6°
[9]

Structural Representations of D-Xylose
The equilibrium between the linear and cyclic forms of D-xylose is a critical concept in its

chemistry. The open-chain aldehydo form is the reactive species in many chemical tests, while
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the cyclic forms predominate in solution.

D-Xylose Equilibrium in Solution.

Part 3: Natural Occurrence and Biological Significance
D-Xylose is pervasive throughout the biosphere, primarily as a structural component in plants

but also playing vital roles in animal and microbial biochemistry.

Prevalence in the Plant Kingdom
The vast majority of D-xylose in nature is locked within the complex polysaccharide xylan.[1]

Xylan is a primary constituent of hemicellulose, which, along with cellulose and lignin, forms the

structural matrix of plant cell walls.[2][11]

Hardwoods and Agricultural Residues: Sources like birchwood can have a xylan content as

high as 30%.[1] Agricultural byproducts such as corncobs, straw, cottonseed hulls, and

pecan shells are also exceptionally rich in this sugar.[12]

Fruits and Vegetables: D-xylose is also found in smaller quantities in many edible plants,

including fruits like strawberries, raspberries, and pears, and vegetables such as cauliflower

and spinach.[3][12]

The table below provides a summary of D-xylose content in various natural sources,

highlighting its abundance in non-edible biomass which is of great interest for industrial

applications.
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Natural Source Form
Approximate D-
Xylose Content (%)

Primary Use of
Source

Birchwood Hemicellulose ~30%
Industrial Xylitol

Production

Corncobs Hemicellulose ~2.8%
Industrial Xylitol

Production

Birch Bark Hemicellulose ~2.5%
Industrial Xylitol

Production

Cottonseed Hulls Hemicellulose ~2.0%
Animal Feed,

Industrial Use

Almond Shells Hemicellulose ~1.8%
Industrial Xylitol

Production

Strawberries Free/Polymer Trace Food

Raspberries Free/Polymer Trace Food

Role in Animal Glycobiology
In humans and other animals, D-xylose is not a major nutrient but plays a crucial and highly

specific role in the biosynthesis of proteoglycans—large molecules consisting of a core protein

covalently attached to glycosaminoglycan (GAG) chains.[1]

Initiation of GAG Synthesis: D-xylose is the first sugar added to specific serine or threonine

residues on the core protein, a critical initiating step for the assembly of GAG chains like

heparan sulfate and chondroitin sulfate. This transfer is catalyzed by enzymes known as

protein xylosyltransferases (XYLT1, XYLT2).[1] These proteoglycans are essential

components of the extracellular matrix and connective tissues, playing roles in cell signaling,

adhesion, and structural support.

Diagnostic Use: The D-xylose absorption test is a clinical tool used to assess the absorptive

capacity of the small intestine, helping to diagnose malabsorption syndromes.[12][13]

Presence in Microorganisms
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D-xylose is a key metabolite in many microorganisms. It is found in or produced by yeast such

as Saccharomyces cerevisiae and bacteria like Escherichia coli.[8][9] Microbes have evolved

diverse and efficient pathways to catabolize D-xylose, a topic of intense research for the

production of biofuels and other valuable chemicals from lignocellulosic biomass.[14][15]

Part 4: Biosynthesis and Metabolic Fates
The creation and breakdown of xylose are fundamental biochemical processes. In plants, its

synthesis is vital for cell wall construction, while in microbes, its catabolism provides a key

source of carbon and energy.

Biosynthesis of UDP-Xylose in Plants
In plants, D-xylose is not synthesized as a free sugar but as an activated nucleotide sugar,

UDP-α-D-xylose, which serves as the donor for xylosyltransferases.[16][17] This is the primary

precursor for xylan and xyloglucan biosynthesis.[17] The major de novo pathway begins with

UDP-glucose.[17]

Oxidation: UDP-glucose is oxidized to UDP-glucuronic acid (UDP-GlcA) by the cytosolic

enzyme UDP-glucose dehydrogenase (UGDH).[16][17] This two-step oxidation requires

NAD+ as a cofactor.

Decarboxylation: UDP-GlcA is then irreversibly decarboxylated to form UDP-xylose. This

reaction is catalyzed by UDP-xylose synthase (UXS), also known as UDP-GlcA

decarboxylase.[16][18]

UDP-Glucose UDP-Glucose
Dehydrogenase (UGDH)

UDP-Glucuronic Acid UDP-Xylose
Synthase (UXS)

UDP-Xylose

2 NAD⁺

2 NADH + 2 H⁺

CO₂
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Plant Biosynthesis of UDP-Xylose.

Core Metabolic Pathways in Microorganisms
Microorganisms typically utilize one of two primary pathways to channel D-xylose into the

central pentose phosphate pathway (PPP).[14]

Oxido-Reductase Pathway: Found in eukaryotic microbes like yeast and fungi, this pathway

involves two steps. First, D-xylose is reduced to the sugar alcohol xylitol by xylose reductase

(XR). Second, xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH).[14][19]

Isomerase Pathway: Common in prokaryotes, this pathway is more direct. The enzyme

xylose isomerase (XI) directly converts D-xylose into its ketose isomer, D-xylulose.[14][19]

In both pathways, the resulting D-xylulose is phosphorylated by xylulokinase (XK) to form D-

xylulose-5-phosphate, which is a key intermediate of the PPP.[19]
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Microbial D-Xylose Catabolic Pathways.

Part 5: Experimental Protocol: Isolation of D-Xylose
from Corncobs
This section provides a detailed methodology for the isolation of D-xylose from a widely

available lignocellulosic source, corncobs. The protocol is based on the principle of acid

hydrolysis of hemicellulose.
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Causality: The protocol's effectiveness relies on using dilute acid under heat to catalytically

cleave the β-1,4-glycosidic bonds holding the D-xylose units together within the xylan polymer,

releasing them as free monosaccharides. Subsequent steps are designed to separate these

sugars from insoluble lignin and other degradation products.

Self-Validation: Each stage includes checks to ensure the process is proceeding correctly. The

pH after neutralization must be confirmed, the removal of colored impurities is visually

assessed, and the final product's identity is validated against a pure standard using analytical

techniques.

Methodology
Material Preparation:

Obtain dry corncobs and grind them into a fine powder (e.g., 20-40 mesh) using a Wiley

mill.

Dry the powder in an oven at 60°C overnight to remove residual moisture. This ensures

accurate mass measurements and efficient acid penetration.

Dilute Acid Hydrolysis:

In a pressure-resistant flask, combine the dried corncob powder with 2% (v/v) sulfuric acid

(H₂SO₄) at a solid-to-liquid ratio of 1:10 (w/v).

Seal the flask and heat in an autoclave or oil bath at 121°C for 60 minutes. This

combination of temperature, time, and acid concentration is optimized to maximize xylose

yield while minimizing its degradation to furfural.

Neutralization and Filtration:

Cool the reaction mixture to room temperature.

Slowly add solid calcium carbonate (CaCO₃) or a calcium hydroxide (Ca(OH)₂) slurry while

stirring until the pH of the hydrolysate reaches 5.0-5.5. This neutralizes the sulfuric acid,

precipitating it as insoluble calcium sulfate (gypsum).
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Filter the mixture through a Buchner funnel with filter paper to remove the solid residue,

which contains lignin and calcium sulfate. The resulting liquid is the crude xylose solution.

Decolorization and Purification:

Add activated charcoal to the crude xylose solution (approximately 2% w/v).

Heat the solution to 70°C and stir for 30 minutes. The activated charcoal adsorbs colored

impurities and other degradation byproducts.

Filter the hot solution to remove the charcoal. The filtrate should be a clear, light-yellow

solution.

For higher purity, the solution can be passed through sequential columns of cation and

anion exchange resins.

Crystallization:

Concentrate the purified filtrate using a rotary evaporator under reduced pressure at 60°C

until a thick syrup is formed.

Transfer the syrup to a beaker, add a small amount of ethanol to reduce solubility, and

cool in an ice bath while scratching the inner wall with a glass rod to induce crystallization.

Collect the D-xylose crystals by filtration and wash with a small amount of cold ethanol.

Dry the crystals in a desiccator.

Analysis and Validation:

Confirm the identity and purity of the crystals against a D-xylose standard using High-

Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.

Isolation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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